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molecular formula C11H12O2 B1370753 3-(Cyclopropylmethoxy)benzaldehyde CAS No. 58986-61-1

3-(Cyclopropylmethoxy)benzaldehyde

Cat. No. B1370753
M. Wt: 176.21 g/mol
InChI Key: ZBNWASQXYKQQPC-UHFFFAOYSA-N
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Patent
US06787651B2

Procedure details

Sodium borohydride (0.75 g, 20 mmol) was added in portions to a stirred solution of 3-(cyclopropylmethoxy)benzaldehyde (Lit: Chem. Pharm. Bull. 1975, 23, 2878) (3.5 g, 20 mmol) in methanol (80 mL). The mixture was stirred for 2 h and then quenched with water (300 mL). The product was extracted with ethyl acetate (3×150 mL) and then the combined organic extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo to leave 3.2 g (89%) of crude product. This material was used in the next reaction without further purification or analysis.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]1([CH2:6][O:7][C:8]2[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=2)[CH:11]=[O:12])[CH2:5][CH2:4]1>CO>[OH:12][CH2:11][C:10]1[CH:13]=[CH:14][CH:15]=[C:8]([O:7][CH2:6][CH:3]2[CH2:5][CH2:4]2)[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(CC1)COC=1C=C(C=O)C=CC1
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC(=CC=C1)OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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